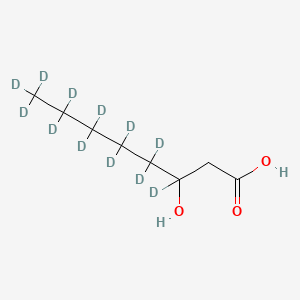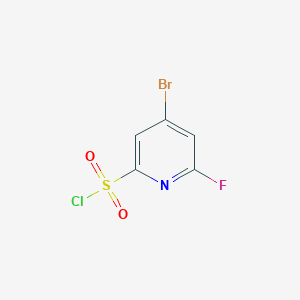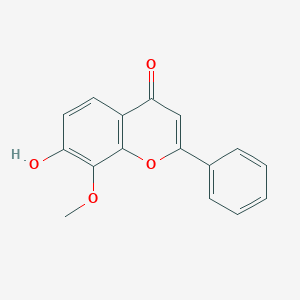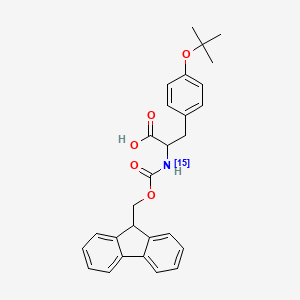
N-Fmoc-(15N)-L-Tyrosine O-Tertbutyl Ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Fmoc-(15N)-L-Tyrosine O-Tertbutyl Ether: is a derivative of L-tyrosine, an amino acid that plays a crucial role in protein synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the nitrogen atom and a tert-butyl ether protecting group on the hydroxyl group of the tyrosine side chain. The incorporation of the isotope nitrogen-15 (15N) makes it particularly useful in various scientific research applications, including nuclear magnetic resonance (NMR) studies.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Fmoc-(15N)-L-Tyrosine O-Tertbutyl Ether typically involves multiple steps:
Protection of the Hydroxyl Group: The hydroxyl group of L-tyrosine is protected using tert-butyl ether. This is usually achieved by reacting L-tyrosine with tert-butyl chloride in the presence of a base such as sodium hydroxide.
Introduction of the Fmoc Group: The amino group of the protected tyrosine is then reacted with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base like diisopropylethylamine (DIPEA) to introduce the Fmoc protecting group.
Isotopic Labeling: The incorporation of nitrogen-15 can be achieved by using nitrogen-15 labeled reagents during the synthesis process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Advanced techniques such as automated peptide synthesizers may be employed to streamline the production process.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group of the tyrosine side chain.
Reduction: Reduction reactions can target the Fmoc protecting group, leading to its removal.
Substitution: The tert-butyl ether group can be substituted under acidic conditions to regenerate the free hydroxyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Piperidine is commonly used to remove the Fmoc group.
Substitution: Trifluoroacetic acid (TFA) is often employed to remove the tert-butyl ether group.
Major Products Formed:
Oxidation: Oxidized derivatives of tyrosine.
Reduction: Deprotected tyrosine derivatives.
Substitution: Free hydroxyl tyrosine derivatives.
科学的研究の応用
Chemistry: N-Fmoc-(15N)-L-Tyrosine O-Tertbutyl Ether is widely used in peptide synthesis as a protected amino acid. The Fmoc group allows for selective deprotection, facilitating the stepwise assembly of peptides.
Biology: The compound is used in the study of protein structure and function. The nitrogen-15 isotope is particularly useful in NMR spectroscopy, allowing for detailed analysis of protein dynamics and interactions.
Medicine: In medicinal chemistry, this compound is used in the design and synthesis of peptide-based drugs. Its stable isotope labeling aids in the pharmacokinetic and pharmacodynamic studies of these drugs.
Industry: The compound finds applications in the production of labeled peptides for use in various industrial processes, including the development of diagnostic assays and therapeutic agents.
作用機序
The mechanism of action of N-Fmoc-(15N)-L-Tyrosine O-Tertbutyl Ether is primarily related to its role as a building block in peptide synthesis. The Fmoc group protects the amino group during peptide assembly, preventing unwanted side reactions. The tert-butyl ether group protects the hydroxyl group, ensuring selective reactions at other functional sites. The nitrogen-15 isotope does not alter the chemical properties of the compound but provides a useful tool for NMR studies, allowing researchers to track the compound and its derivatives in complex biological systems.
類似化合物との比較
N-Fmoc-O-tert-butyl-L-serine: Similar in structure but with a serine backbone instead of tyrosine.
N-Fmoc-O-tert-butyl-D-tyrosine: The D-enantiomer of the compound, used in different stereochemical applications.
N-Fmoc-O-tert-butyl-L-serine (13C3, 15N): A labeled serine derivative with both carbon-13 and nitrogen-15 isotopes.
Uniqueness: N-Fmoc-(15N)-L-Tyrosine O-Tertbutyl Ether is unique due to the presence of the nitrogen-15 isotope, which makes it particularly valuable for NMR studies. Its specific protecting groups (Fmoc and tert-butyl ether) provide selective protection during peptide synthesis, making it a versatile tool in both research and industrial applications.
特性
分子式 |
C28H29NO5 |
|---|---|
分子量 |
460.5 g/mol |
IUPAC名 |
2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid |
InChI |
InChI=1S/C28H29NO5/c1-28(2,3)34-19-14-12-18(13-15-19)16-25(26(30)31)29-27(32)33-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,29,32)(H,30,31)/i29+1 |
InChIキー |
JAUKCFULLJFBFN-HFZKCAFASA-N |
異性体SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)[15NH]C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
正規SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


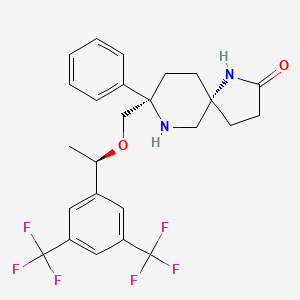

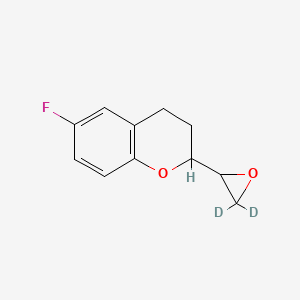
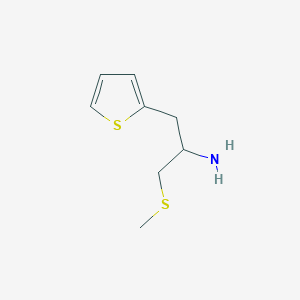

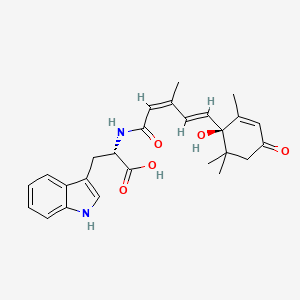
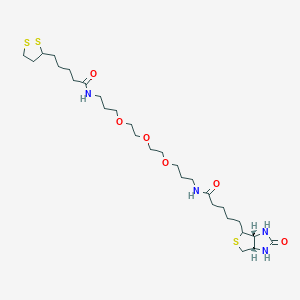
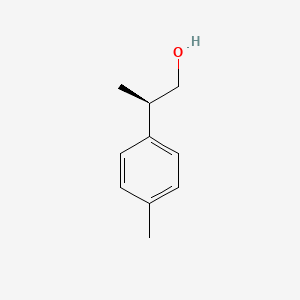
![4-(Phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid](/img/structure/B13442656.png)
![2-{6-methyl-3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-2-yl}acetic acid](/img/structure/B13442664.png)

